molecular formula C16H15FN4O2 B12608864 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-12-7

4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12608864
CAS No.: 917759-12-7
M. Wt: 314.31 g/mol
InChI Key: TZMIYFHFJPTYNZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrido[3,2-d]pyrimidine core, makes it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Substitution with the Fluoro and Methoxyphenyl Group: This step involves the substitution reaction using 3-fluoro-4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, typically catalyzed by palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and bases like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituents used.

Scientific Research Applications

4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as CDK4 and CDK6 enzymes. By inhibiting these enzymes, the compound disrupts the cell cycle progression, leading to the inhibition of cancer cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity compared to other pyridopyrimidine derivatives. Its combination of ethoxy, fluoro, and methoxy groups contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

CAS No.

917759-12-7

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

4-ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H15FN4O2/c1-3-23-15-14-12(20-16(18)21-15)6-5-11(19-14)9-4-7-13(22-2)10(17)8-9/h4-8H,3H2,1-2H3,(H2,18,20,21)

InChI Key

TZMIYFHFJPTYNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)OC)F)N

Origin of Product

United States

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